Ethyl4-hydroxypyridazine-3-carboxylate

Descripción

BenchChem offers high-quality Ethyl4-hydroxypyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl4-hydroxypyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H8N2O3 |

|---|---|

Peso molecular |

168.15 g/mol |

Nombre IUPAC |

ethyl 4-oxo-1H-pyridazine-3-carboxylate |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(10)3-4-8-9-6/h3-4H,2H2,1H3,(H,8,10) |

Clave InChI |

KGUIITKLEJNKRJ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=NNC=CC1=O |

Origen del producto |

United States |

Ethyl 4-hydroxypyridazine-3-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxypyridazine-3-carboxylate, with the CAS Number 1352925-63-3, is a pivotal heterocyclic building block in modern synthetic chemistry.[1][2] Its unique molecular architecture, featuring a pyridazine core functionalized with both a hydroxyl group and an ethyl ester, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[2] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and handling, tailored for professionals in research and development, particularly within the pharmaceutical and agrochemical sectors.

The pyridazine moiety is a common scaffold in many biologically active compounds, and the strategic placement of the hydroxyl and carboxylate groups on this particular derivative allows for a variety of subsequent chemical transformations. This makes Ethyl 4-hydroxypyridazine-3-carboxylate a valuable starting material in the development of novel therapeutic agents and crop protection chemicals.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of Ethyl 4-hydroxypyridazine-3-carboxylate are summarized below. It is important to note that while some properties like molecular weight are exact, others such as density and pKa are based on computational predictions and should be considered as estimates.[3]

| Property | Value | Source |

| CAS Number | 1352925-63-3 | [1] |

| Molecular Formula | C₇H₈N₂O₄ | [4] |

| Molecular Weight | 184.15 g/mol | [1] |

| Appearance | White to light brown solid | [3] |

| Purity | ≥97% | |

| Predicted Density | 1.48 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 4.50 ± 1.00 | [3] |

| InChI Key | QHSUCVJSGHLDIA-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)c1nnc(O)cc1O | [5] |

| Storage | 2-8°C, sealed in a dry environment |

Tautomerism:

It is crucial for the practicing chemist to recognize that Ethyl 4-hydroxypyridazine-3-carboxylate can exist in tautomeric forms. The "4,6-dihydroxy" nomenclature is often used, but the molecule can also exist as the 4-hydroxy-6-oxo-1,6-dihydropyridazine and the 6-hydroxy-4-oxo-1,4-dihydropyridazine tautomers. The predominant form in a given state or solvent can influence its reactivity and spectral properties. The IUPAC name "ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate" reflects this tautomeric reality.[1]

Spectral Characterization

While comprehensive, experimentally-derived spectral data is not widely available in the public domain, we can predict the key characteristics based on the molecule's structure. Chemical suppliers often possess detailed analytical data (NMR, HPLC, LC-MS) for their specific batches.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl group protons. The pyridazine ring protons will appear as singlets or doublets in the aromatic region, and the hydroxyl/amide protons will likely be broad singlets, with chemical shifts that are dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would feature signals for the carbonyl carbons of the ester and the pyridazinone ring, typically in the 160-180 ppm range. The carbons of the ethyl group and the aromatic carbons of the pyridazine ring would also be present at their characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the hydroxyl group, typically in the 3200-3600 cm⁻¹ region. Strong C=O stretching absorptions for the ester and the pyridazinone ring are expected around 1650-1750 cm⁻¹.

-

Mass Spectrometry (MS): The nominal mass of the molecule is 184 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected at m/z 184 or 185, respectively.

Chemical Reactivity and Synthetic Applications

The reactivity of Ethyl 4-hydroxypyridazine-3-carboxylate is dictated by its functional groups: the hydroxyl groups, the ethyl ester, and the electron-deficient pyridazine ring.[2]

-

Reactions at the Hydroxyl Groups: The hydroxyl groups can undergo standard reactions such as etherification and esterification.[2] A particularly important transformation is the conversion of the hydroxyl groups to chloro groups, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction yields ethyl 4,6-dichloropyridazine-3-carboxylate, another versatile intermediate.[3]

-

Reactions of the Ethyl Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide).[2] It can also be reduced to a primary alcohol.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles onto the ring system.[2]

This compound serves as a key intermediate in the synthesis of:

-

Pharmaceuticals: It is a building block for complex molecules with potential therapeutic activities.[2]

-

Agrochemicals: It acts as a precursor for creating new pesticides and herbicides.[2]

Experimental Protocol: Conversion to Ethyl 4,6-dichloropyridazine-3-carboxylate

The conversion to the dichloro-derivative is a common and illustrative synthetic step that highlights the utility of this compound. The following is a representative workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a suitable reaction vessel is charged with Ethyl 4-hydroxypyridazine-3-carboxylate.

-

Addition of Reagent: Phosphorus oxychloride (POCl₃) is carefully added to the reaction vessel. This is an exothermic reaction and should be done with appropriate cooling.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then slowly quenched by pouring it onto crushed ice.

-

Extraction: The aqueous mixture is extracted several times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 4,6-dichloropyridazine-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Safety and Handling

Ethyl 4-hydroxypyridazine-3-carboxylate is classified as harmful if swallowed (H302).[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

-

PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved March 30, 2026, from [Link]

-

Molport. (n.d.). ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 | Buy Now. Retrieved March 30, 2026, from [Link]

- Vertex AI Search. (2026, March 23). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis.

-

Home Sunshine Pharma. (n.d.). Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Retrieved March 30, 2026, from [Link]

-

Acmec Biochemical. (n.d.). 1352925-63-3[Ethyl 4,6-dihydroxypyridazine-3-carboxylate]. Retrieved March 30, 2026, from [Link]

-

Synthonix, Inc. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate - [E46052]. Retrieved March 30, 2026, from [Link]

Sources

- 1. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]

- 4. Synthonix, Inc > 1352925-63-3 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate [synthonix.com]

- 5. molport.com [molport.com]

- 6. 1352925-63-3 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Alcohols | Ambeed.com [ambeed.com]

- 7. 1352925-63-3|Ethyl 4,6-dihydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 4-hydroxypyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Ethyl 4-hydroxypyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document provides expertly predicted chemical shifts and coupling constants. The predictions are grounded in established principles of NMR spectroscopy and supported by comparative data from closely related pyridazine derivatives. This guide is designed to serve as a valuable resource for researchers in structural elucidation, enabling them to confidently identify and characterize this and similar molecular scaffolds.

Introduction: The Structural Significance of Pyridazines and the Power of NMR

The pyridazine moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. The electronic properties and hydrogen bonding capabilities of the dinitrogen-containing aromatic ring are key to its biological activity. Ethyl 4-hydroxypyridazine-3-carboxylate combines this important heterocyclic core with an ethyl ester and a hydroxyl group, making it a versatile building block for the synthesis of more complex pharmaceutical agents.

Accurate structural characterization is the bedrock of drug discovery and development. NMR spectroscopy provides a detailed roadmap of a molecule's atomic connectivity and chemical environment. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, we can piece together the complete molecular puzzle. This guide will dissect the predicted ¹H and ¹³C NMR spectra of Ethyl 4-hydroxypyridazine-3-carboxylate, explaining the rationale behind each signal assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data for Ethyl 4-hydroxypyridazine-3-carboxylate. These predictions are based on the analysis of substituent effects on the pyridazine ring, drawing from data on similar compounds.[1][2][3][4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | ~11.0 - 13.0 | broad singlet | - | -OH |

| 2 | ~8.5 - 8.7 | doublet | ~5.0 | H-6 |

| 3 | ~7.8 - 8.0 | doublet | ~5.0 | H-5 |

| 4 | 4.30 - 4.40 | quartet | 7.1 | -OCH₂CH₃ |

| 5 | 1.30 - 1.40 | triplet | 7.1 | -OCH₂CH₃ |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165.0 | C=O (ester) |

| 2 | ~158.0 | C-4 |

| 3 | ~145.0 | C-6 |

| 4 | ~135.0 | C-3 |

| 5 | ~125.0 | C-5 |

| 6 | ~62.0 | -OCH₂CH₃ |

| 7 | ~14.0 | -OCH₂CH₃ |

In-depth Spectral Analysis and Signal Assignment

The predicted chemical shifts are influenced by the electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring, the ester group, and the electron-donating effect of the hydroxyl group. The analysis is performed assuming the compound exists predominantly in its 4-hydroxy tautomeric form.

¹H NMR Spectrum Analysis

-

-OH Proton (Signal 1): The hydroxyl proton is expected to be a broad singlet in the downfield region of the spectrum (~11.0 - 13.0 ppm). Its broadness is due to chemical exchange and hydrogen bonding with the solvent (DMSO-d₆) or other molecules. The exact chemical shift can be highly dependent on concentration and temperature.

-

Pyridazine Ring Protons (Signals 2 & 3):

-

H-6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded of the ring protons, appearing at a predicted chemical shift of ~8.5 - 8.7 ppm. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to H-6 and is predicted to resonate at a slightly upfield position of ~7.8 - 8.0 ppm, also as a doublet. The coupling constant (J₅,₆) is expected to be around 5.0 Hz, which is typical for ortho-coupling in six-membered aromatic rings.

-

-

Ethyl Ester Protons (Signals 4 & 5):

-

-OCH₂CH₃ (Signal 4): The methylene protons of the ethyl group are adjacent to the electron-withdrawing oxygen atom of the ester, and thus are deshielded, appearing as a quartet around 4.30 - 4.40 ppm. The quartet multiplicity arises from coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).

-

-OCH₂CH₃ (Signal 5): The methyl protons of the ethyl group are further from the electronegative oxygen and appear as a triplet at approximately 1.30 - 1.40 ppm. The triplet multiplicity is due to coupling with the two protons of the adjacent methylene group (n+1 rule, 2+1=3).

-

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (Signal 1): The carbon of the ester carbonyl group is highly deshielded and is predicted to have a chemical shift of around 165.0 ppm.

-

Pyridazine Ring Carbons (Signals 2-5):

-

C-4 (Signal 2): This carbon is directly attached to the electron-donating hydroxyl group, which causes a significant downfield shift. It is predicted to be the most deshielded of the ring carbons, at approximately 158.0 ppm.

-

C-6 (Signal 3): This carbon is adjacent to a nitrogen atom and is expected to be significantly deshielded, with a predicted chemical shift of ~145.0 ppm.

-

C-3 (Signal 4): This carbon is attached to the electron-withdrawing carboxylate group and is also adjacent to a nitrogen atom, leading to a downfield shift predicted around 135.0 ppm.

-

C-5 (Signal 5): This carbon is the least affected by the substituents and is predicted to have the most upfield chemical shift of the ring carbons, at approximately 125.0 ppm.

-

-

Ethyl Ester Carbons (Signals 6 & 7):

-

-OCH₂CH₃ (Signal 6): The methylene carbon of the ethyl group is attached to the ester oxygen and is predicted to resonate around 62.0 ppm.

-

-OCH₂CH₃ (Signal 7): The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, with a predicted chemical shift of approximately 14.0 ppm.

-

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, the following experimental protocol is recommended.[5][6]

Sample Preparation

-

Purity: Ensure the sample of Ethyl 4-hydroxypyridazine-3-carboxylate is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds and solubilize polar compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d₆.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Visualizing the Molecular Structure and NMR Assignments

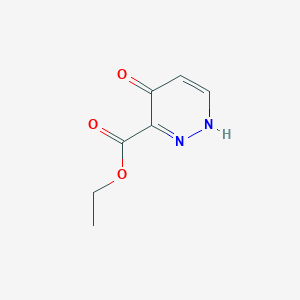

The following diagrams illustrate the molecular structure of Ethyl 4-hydroxypyridazine-3-carboxylate with the predicted ¹H and ¹³C NMR chemical shifts.

Caption: Molecular structure with predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-hydroxypyridazine-3-carboxylate. By leveraging established principles of NMR spectroscopy and comparative data from related structures, we have assigned the chemical shifts and multiplicities for each proton and carbon atom in the molecule. The included experimental protocols offer a standardized approach for acquiring high-quality NMR data. This guide is intended to be a practical tool for researchers, aiding in the rapid and accurate structural elucidation of this and similar pyridazine derivatives, thereby supporting advancements in drug discovery and development.

References

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478.

- Cowden, C. J., et al. (2019). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1194.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

- Pinto, D. C. G. A., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-451.

-

PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Available at: [Link]

-

RSC Publishing. Supporting Information - General information. Available at: [Link]

-

Taylor & Francis Online. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Available at: [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

Wiley Online Library. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available at: [Link]

- Zarei, S. A., et al. (2019). Supporting Information for: One-pot three component synthesis of novel poly-substituted pyrroles using Copper-based metal-organic framework (Cu-MOF)

- Zhang, L., et al. (2019). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry.

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. Available at: [Link]

-

Semantic Scholar. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]

-

Supporting Information - rsc.org. Available at: [Link]

-

Arkivoc. A synthesis of 2,3-dihydro-4-pyridones. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

Sources

A Technical Guide to the Mass Spectrometric Characterization of Ethyl 4-hydroxypyridazine-3-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Ethyl 4-hydroxypyridazine-3-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We delve into the critical distinction between molecular weight and exact mass, providing the precise values for this compound. Furthermore, this document outlines a detailed, field-proven protocol for the empirical determination of its exact mass using High-Resolution Mass Spectrometry (HRMS), a cornerstone technique for structural elucidation and chemical identity confirmation in modern drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of both the theoretical and practical aspects of characterizing novel chemical entities.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties—including a high dipole moment, dual hydrogen-bonding capacity, and inherent polarity—make it an attractive moiety for designing molecules with favorable drug-target interactions and improved pharmacokinetic profiles.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[3] Ethyl 4-hydroxypyridazine-3-carboxylate (CAS No. 1935902-04-7) is a key exemplar of this class, serving as a versatile building block for the synthesis of more complex, biologically active molecules. Accurate characterization of its mass is the foundational first step in any research and development cascade.

Fundamental Mass Properties: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, but they represent fundamentally different concepts. A precise understanding of this distinction is critical for the correct interpretation of mass spectrometry data.

-

Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes. It is expressed in grams per mole ( g/mol ). This is the value used for stoichiometric calculations in bulk chemical synthesis.

-

Exact Mass is the calculated mass of a molecule determined by summing the masses of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[4][5] It is a theoretical value expressed in Daltons (Da). High-resolution mass spectrometers are capable of measuring the mass of an ion with sufficient accuracy and resolution to distinguish between compounds with the same nominal mass but different elemental compositions.[6] This experimentally determined value is more precisely termed the "accurate mass," and its proximity to the theoretical exact mass is used to confirm a molecule's elemental formula.[7][8]

The precise mass properties of Ethyl 4-hydroxypyridazine-3-carboxylate are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₈N₂O₃ | [1] |

| CAS Number | 1935902-04-7 | [1] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Exact Mass | 168.05349 Da | [7][9][10] |

Experimental Determination of Exact Mass by LC-HRMS

The definitive method for confirming the elemental composition of a novel compound like Ethyl 4-hydroxypyridazine-3-carboxylate is through exact mass measurement using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[6][11] This technique provides not only the high-accuracy mass measurement needed for formula confirmation but also chromatographic separation to ensure the analysis is performed on a pure substance.

Causality of Method Selection: Why ESI-TOF?

For this application, an HRMS system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer is an exemplary choice.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This is crucial for small molecules, as it ensures the predominant species observed is the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), from which the neutral molecule's mass can be accurately deduced.

-

Time-of-Flight (TOF) Analyzer: TOF analyzers offer high mass resolution, high acquisition speed, and excellent mass accuracy (typically < 5 ppm error), making them ideal for distinguishing between closely related isobaric species and confidently determining exact masses.

Experimental Workflow Diagram

The logical flow of the characterization process is depicted below. This workflow ensures a systematic and self-validating approach, from sample preparation to final data verification.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating calibration and system suitability checks to ensure data integrity.

1. Sample and Standard Preparation

- Rationale: Proper dissolution ensures efficient ionization. A known standard is used to verify instrument performance.

- a. Prepare a stock solution of Ethyl 4-hydroxypyridazine-3-carboxylate at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

- b. Create a working solution by diluting the stock solution to 1-10 µg/mL with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

- c. Prepare a system suitability standard (e.g., a commercial mix of known compounds) in a similar fashion.

2. HRMS Instrument Calibration and System Suitability

- Rationale: Calibration is the most critical step for ensuring mass accuracy. This process corrects for any drift in the instrument's electronics or environmental conditions.

- a. Calibrate the mass analyzer across the desired mass range (e.g., m/z 100-1000) using the manufacturer's recommended calibration solution. Ensure the post-calibration mass accuracy is within the acceptable range (typically < 2 ppm).

- b. Analyze the system suitability standard to confirm chromatographic performance (peak shape, retention time) and mass accuracy under the experimental conditions.

3. Liquid Chromatography (LC) Separation

- Rationale: LC separation isolates the target analyte from impurities, preventing ion suppression and ensuring the measured mass corresponds to the correct compound.

- a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- b. Mobile Phase A: 0.1% Formic Acid in Water.

- c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- d. Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate.

- e. Flow Rate: 0.4 mL/min.

- f. Injection Volume: 2-5 µL.

4. Mass Spectrometry (MS) Analysis

- Rationale: Parameters are optimized to maximize the signal of the molecular ion.

- a. Ionization Mode: ESI Positive (ESI+). The presence of basic nitrogen atoms makes the compound amenable to protonation, forming [M+H]⁺.

- b. Mass Range: m/z 100-500.

- c. Capillary Voltage: ~3.5 kV.

- d. Source Temperature: ~120 °C.

- e. Desolvation Gas Flow: ~800 L/hr.

5. Data Processing and Analysis

- Rationale: Software algorithms identify the chromatographic peak and extract the corresponding mass spectrum. The measured mass is then compared against the theoretical value.

- a. Process the raw data to generate an extracted ion chromatogram (XIC) for the theoretical [M+H]⁺ ion (m/z 169.06076).

- b. Verify that a chromatographic peak is present at a reasonable retention time.

- c. Extract the mass spectrum from the apex of this peak.

- d. Identify the monoisotopic peak for the [M+H]⁺ ion and record its measured m/z value.

- e. Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6

- f. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.

Conclusion and Significance

The precise and accurate determination of mass is a non-negotiable checkpoint in the lifecycle of any chemical entity intended for research or commercial development. For Ethyl 4-hydroxypyridazine-3-carboxylate, the confirmation of its exact mass (168.05349 Da) via a robust LC-HRMS protocol provides unambiguous verification of its elemental composition, C₇H₈N₂O₃. This foundational data underpins all subsequent research, from reaction monitoring and metabolite identification to regulatory submissions. Adherence to rigorous, self-validating experimental workflows as outlined in this guide ensures the generation of trustworthy and defensible scientific data, accelerating the path from discovery to application.

References

-

IUPAC. (2025). Exact Mass. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Jones, G. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.

-

ResearchGate. (n.d.). Physico-chemical parameters of pyridazine derivatives. Retrieved from [Link]

-

IUPAC. (2025). Monoisotopic Mass. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

Penn State. (n.d.). MS definitions. Proteomics and Mass Spectrometry Core Facility. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 4-formyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.

- Murray, K. K., et al. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515–1609.

-

PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

LCGC International. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. Retrieved from [Link]

-

Gabelica, V., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Retrieved from [Link]

-

Gabelica, V., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. Retrieved from [Link]

- Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.

Sources

- 1. 1935902-04-7|Ethyl 4-hydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. a2bchem.com [a2bchem.com]

- 3. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenamine, 2-methoxy-4-nitro- [webbook.nist.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 4,6-dihydroxypyridazine-3-carboxylate [xieshichem.com]

- 9. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ethyl 4-formyl-1H-pyrazole-5-carboxylate | C7H8N2O3 | CID 713076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 3-methoxy-2-nitroaniline (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

The Evolution of 4-Hydroxypyridazine-3-Carboxylate Derivatives: From Privileged Scaffolds to Covalent WRN Helicase Inhibitors

Executive Summary

The 1,2-diazine (pyridazine) ring has long been recognized as a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for various kinase inhibitors, GABA-A receptor antagonists, and cannabinoid receptor agonists[1]. Among these, ethyl and methyl 4-hydroxypyridazine-3-carboxylate derivatives have emerged as critical synthetic intermediates. Recent breakthroughs in chemoproteomics have elevated these derivatives from versatile building blocks to the core pharmacophore of a novel class of covalent allosteric inhibitors targeting Werner syndrome helicase (WRN) [2].

This technical guide explores the mechanism of action of these derivatives, culminating in the clinical-stage molecule VVD-214 (RO7589831) . We detail the synthetic lethality these compounds induce in Microsatellite Instability-High (MSI-H) cancers, the structural causality of their allosteric engagement, and the self-validating experimental protocols required to evaluate their efficacy.

Chemical Foundation: The Pyridazine-3-Carboxylate Scaffold

The synthesis of 6-substituted 4-hydroxypyridazine-3-carboxylate derivatives (both ethyl and methyl esters) is traditionally achieved via a highly efficient Diaza-Wittig reaction[3]. Starting from α -diazo-1,3-diketone precursors, organophosphorus-catalyzed cyclization yields the functionalized pyridazine core[4].

In the development of WRN inhibitors, derivatives such as methyl 6-cyclopentyl-4-hydroxypyridazine-3-carboxylate undergo chlorination and subsequent functionalization to introduce a vinyl sulfone warhead[5]. The orientation of this warhead and the stereochemistry of the core substitutions are critical for biological activity.

Structure-Activity Relationship (SAR) Causality

The transition from a basic pyridazine carboxylate to a potent WRN inhibitor requires precise spatial arrangement:

-

Stereopreference: The S-isomer of the elaborated pyridazine derivative exhibits vastly superior target engagement compared to the R-isomer[2]. Crystallographic data (PDB: 7GQU) reveals that this is driven by a critical hydrophobic interaction between the γ -substituent of the S-isomer and a specific hydrophobic patch on the WRN protein formed by residues Val570 and Ala706[2].

-

Warhead Tuning: The inclusion of a trans-vinyl sulfone warhead provides the optimal balance of intrinsic reactivity and metabolic stability, allowing for selective covalent engagement without excessive off-target glutathione (GSH) depletion[5].

Mechanism of Action: Synthetic Lethality in MSI-H Cancers

The mechanism of action of these advanced pyridazine-3-carboxylate derivatives relies on the principle of synthetic lethality .

Microsatellite Instability-High (MSI-H) cancers are characterized by a deficient mismatch repair (dMMR) system[2]. This deficiency leads to the expansion of TA-dinucleotide repeats and the continuous formation of aberrant DNA secondary structures (such as cruciforms and G-quadruplexes)[6]. These cancer cells become entirely dependent on the unwinding activity of WRN helicase to resolve these structures during DNA replication[2].

Allosteric Covalent Engagement

Derivatives like VVD-214 do not compete directly with ATP or DNA. Instead, they act as covalent allosteric inhibitors :

-

Binding: The pyridazine core navigates into an allosteric pocket adjacent to the helicase domain.

-

Covalent Bond Formation: The vinyl sulfone warhead undergoes a Michael addition with Cysteine 727 (C727) of the WRN protein[7].

-

Nucleotide Cooperativity: This binding locks the helicase in an inactive conformation, halting ATP hydrolysis and DNA unwinding[6].

-

Catastrophic DNA Damage: Unresolved DNA secondary structures lead to widespread double-stranded DNA breaks, nuclear swelling, and selective apoptosis in MSI-H cells, while normal Microsatellite Stable (MSS) cells remain unaffected[7].

Synthetic Lethality Pathway of WRN Inhibition by Pyridazine-3-Carboxylate Derivatives.

Quantitative SAR and Efficacy Data

The following table summarizes the causal relationship between the structural geometry of the pyridazine derivatives and their biological efficacy, highlighting the profound selectivity for MSI-H over MSS cell lines[5],[7],[2].

| Compound / Derivative | Stereochemistry | WRN Helicase IC₅₀ (µM) | Target Engagement (TE₅₀ at 2h) | HCT116 GI₅₀ (MSI-H) | SW480 GI₅₀ (MSS) |

| Compound 2a | S-isomer | 0.08 | 0.3 µM | 0.22 µM | > 10.0 µM |

| Compound 2b | R-isomer | > 10.0 | 17.0 µM | > 10.0 µM | > 10.0 µM |

| VVD-214 (RO7589831) | Optimized S-core | 0.13 | < 0.1 µM | 0.043 µM | 23.45 µM |

Data demonstrates that the S-isomer properly aligns the warhead with C727, driving sub-micromolar synthetic lethality in MSI-H cells while sparing MSS cells.

Self-Validating Experimental Protocols

To rigorously evaluate novel 4-hydroxypyridazine-3-carboxylate derivatives, researchers must employ self-validating assay systems. The following protocols are designed with built-in controls to ensure data integrity.

Protocol A: Chemoproteomic Target Engagement (TE) Assay

This assay quantifies the covalent occupancy of Cys727 by the inhibitor in live cells. It is self-validating because it relies on competitive displacement: if the drug binds the target, the fluorescent/reactive probe cannot.

Step-by-Step Methodology:

-

Cell Culture & Dosing: Culture HCT116 cells to 70% confluence. Treat with a concentration gradient of the pyridazine derivative (0.001 µM to 10 µM) for 2 hours. Causality: A 2-hour window ensures sufficient time for covalent bond formation without triggering downstream apoptotic degradation of the proteome.

-

Lysis & Proteome Extraction: Wash cells with cold PBS and lyse using a urea-based buffer supplemented with protease inhibitors. Causality: Denaturing conditions expose all cysteine residues, preventing steric hindrance during the subsequent probe labeling step.

-

Probe Labeling: Incubate the lysate with a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe. Causality: The IA probe covalently binds to any unoccupied reactive cysteines. If the drug successfully engaged C727, this residue will not be labeled by the probe.

-

Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-labeled proteins. Enrich the labeled proteome using streptavidin-agarose beads.

-

LC-MS/MS Quantification: Digest the enriched proteins with trypsin and analyze via quantitative mass spectrometry. Calculate the TE₅₀ by plotting the reduction in the C727 peptide signal against the drug concentration.

Workflow for Chemoproteomic Target Engagement (TE) Assay.

Protocol B: Synthetic Lethality Viability Assay

To prove mechanism-specific efficacy, the compound must kill dMMR cells while sparing proficient mismatch repair (pMMR/MSS) cells.

Step-by-Step Methodology:

-

Isogenic Plating: Seed HCT116 (MSI-H, positive control for sensitivity) and SW480 (MSS, negative control for general toxicity) cells in 384-well plates at 1,000 cells/well.

-

Compound Administration: Apply the pyridazine derivative in a 10-point dose-response curve (DMSO normalized to 0.1% final concentration).

-

Extended Incubation: Incubate for 5 to 7 days. Causality: WRN inhibition requires cells to undergo multiple rounds of replication to accumulate lethal levels of double-strand DNA breaks. Standard 48-hour viability assays will yield false negatives.

-

ATP-Based Luminescence Readout: Lyse cells using CellTiter-Glo® reagent and measure luminescence. Calculate the GI₅₀. A valid synthetic lethal profile requires at least a 50-fold selectivity window between the HCT116 and SW480 lines[5].

References

-

Kikuchi, S., et al. (2025). "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

-

Volonterio, A., et al. (2013). "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

Kikuchi, S., et al. (2024). "Abstract ND11: Chemoproteomic-enabled discovery of VVD-214, a synthetic lethal allosteric inhibitor of WRN helicase." Cancer Research, AACR Journals. URL:[Link]

Sources

Technical Whitepaper: Safety, Toxicity Profiling, and Application of Ethyl 4-hydroxypyridazine-3-carboxylate in Drug Discovery

Executive Summary & Rationale

Ethyl 4-hydroxypyridazine-3-carboxylate is a highly versatile, privileged scaffold in medicinal chemistry. Pyridazine derivatives are frequently utilized in the development of kinase inhibitors, GABA-A receptor antagonists, and CB2 agonists due to their unique hydrogen-bonding capabilities and favorable pharmacokinetic properties. However, the pyridazine core carries inherent toxicological liabilities, including potential metabolic activation and off-target interactions.

As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive Safety Data Sheet (SDS) profile, mechanistic toxicity insights, and field-proven protocols for the safe handling, screening, and synthetic functionalization of this compound. This guide moves beyond basic safety data, offering actionable, self-validating workflows for drug development professionals.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical profiling is the first step in predicting a compound's behavior in both biological assays and synthetic workflows. The table below summarizes the core properties of Ethyl 4-hydroxypyridazine-3-carboxylate, sourced from1[1].

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | Ethyl 4-hydroxypyridazine-3-carboxylate | Core scaffold for heterocycle functionalization. |

| CAS Number | 1935902-04-7 | Primary identifier for regulatory and SDS tracking. |

| Molecular Formula | C7H8N2O3 | Indicates a highly polar surface area. |

| Molecular Weight | 168.15 g/mol | Low MW allows for extensive downstream elaboration. |

| SMILES String | O=C(C1=NN=CC=C1O)OCC | Useful for computational docking and in silico ADME. |

Safety Data Sheet (SDS) & Hazard Profile

While specific in vivo toxicity data for this exact ester is limited, the structural class of pyridazine-3-carboxylates exhibits well-documented hazard profiles. The following safety protocols are extrapolated from class-wide pyridazine toxicity data to ensure maximum laboratory safety.

GHS Classification & Hazards

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Handling & Storage Protocols (Self-Validating System)

-

Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Causality: Pyridazine esters can undergo slow hydrolysis in the presence of ambient moisture, altering the compound's purity and confounding downstream biological assays.

-

Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood.

-

Validation: Implement routine LC-MS purity checks (every 3 months) to validate that storage conditions have successfully prevented degradation.

Mechanistic Toxicity & Mitigation Strategies

According to technical guidelines from 2, metabolic activation and off-target interactions are major causes of toxicity for pyridazine compounds[2]. When unmodified pyridazines enter hepatic circulation, they are frequently oxidized by CYP450 enzymes into reactive intermediates that covalently bind to cellular macromolecules, inducing hepatotoxicity.

To mitigate these effects, rational structural modifications—such as introducing electron-withdrawing groups or bulky substituents at the C6 position—can hinder toxic metabolic pathways and promote safe Phase II detoxification (e.g., glucuronidation)[2].

Fig 1: Metabolic activation pathways of pyridazine scaffolds and structural mitigation strategies.

Experimental Workflows

The following protocols are designed with built-in self-validation mechanisms to ensure data integrity and operator safety.

Protocol A: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Because the liver is the primary site of pyridazine metabolism, HepG2 cells (which retain partial metabolic competence) are the gold standard for baseline toxicity screening.

-

Cell Culture & Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve Ethyl 4-hydroxypyridazine-3-carboxylate in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final assay concentrations (1 µM to 100 µM).

-

Causality Check: Ensure the final DMSO concentration in the wells never exceeds 0.1%. Higher concentrations disrupt cell membranes, artificially inflating toxicity data.

-

-

Treatment & Controls (Self-Validating System):

-

Negative Control: 0.1% DMSO in media (establishes 100% baseline viability).

-

Positive Control: 50 µM Chlorpromazine (ensures the assay can accurately detect known hepatotoxins).

-

Treat cells for 48 hours.

-

-

Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: Green Synthesis & Scaffold Functionalization (HMPT-Free)

During the synthesis and functionalization of pyridazine derivatives (such as via diaza-Wittig reactions), traditional methods relied on hexamethylphosphoramide (HMPT), a highly toxic and carcinogenic solvent[3]. Modern protocols, as detailed by the 3, have successfully substituted HMPT with tributylphosphine (P(n-Bu)3)[3].

-

Reagent Selection: Replace HMPT with Tributylphosphine (P(n-Bu)3).

-

Causality Check: P(n-Bu)3 not only eliminates the severe toxicity risks associated with HMPT but also accelerates reaction times and improves yields (e.g., from 68% to 85%) due to its superior nucleophilicity in azine systems[3].

-

-

Reaction Setup: Dissolve the pyridazine precursor in diisopropyl ether (i-Pr2O) or dichloromethane. Add P(n-Bu)3 dropwise at room temperature.

-

In-Process Monitoring (Self-Validating System): Monitor the reaction via LC-MS every 15 minutes. The reaction is typically complete in under 1 hour. Do not proceed to workup until the starting material mass is completely consumed, ensuring no reactive, toxic intermediates remain in the mixture.

-

Purification: Filter the resulting suspension, wash with cold i-Pr2O, and dry under a vacuum to afford the functionalized pyridazine carboxylate derivative.

References

-

The Journal of Organic Chemistry (ACS Publications). "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives". Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 4-hydroxypyridazine-3-carboxylate in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall performance. This guide is designed to provide an in-depth exploration of the solubility of a promising heterocyclic compound, ethyl 4-hydroxypyridazine-3-carboxylate, within the class of polar aprotic solvents.

As a Senior Application Scientist, it is my experience that a purely theoretical approach to solubility is insufficient. Therefore, this document marries fundamental principles with actionable experimental insights. We will delve into the molecular intricacies that govern the dissolution of this pyridazine derivative, address the common ambiguities in its nomenclature, and provide robust, self-validating protocols for you to determine its solubility in your own laboratories. The absence of extensive published quantitative data for this specific solute-solvent system necessitates a predictive and methodological approach, which this guide aims to provide.

Defining the Solute: The Case of Ethyl 4-hydroxypyridazine-3-carboxylate and its Tautomer

A critical first step in any solubility study is the unambiguous identification of the solute. In the case of "ethyl 4-hydroxypyridazine-3-carboxylate," a degree of nomenclatural and structural ambiguity exists in commercial and chemical literature. The compound is often cited alongside its tautomeric form, ethyl 4,6-dihydroxypyridazine-3-carboxylate.

-

Ethyl 4-hydroxypyridazine-3-carboxylate: CAS Number 1935902-04-7[1]

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate: CAS Number 1352925-63-3[2][3][4][5]

The dihydroxy form is frequently the more stable and commercially available tautomer.[6] For the purposes of this guide, we will focus on ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3) , while acknowledging that the principles and methodologies discussed are applicable to both forms. It is imperative for researchers to confirm the identity and purity of their starting material via appropriate analytical techniques (e.g., NMR, LC-MS) before commencing any solubility experiments.

Below is a summary of the key physicochemical properties of ethyl 4,6-dihydroxypyridazine-3-carboxylate, which will inform our understanding of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [2][4][6] |

| Molecular Weight | 184.15 g/mol | [4] |

| Physical Form | Solid | [2] |

| pKa (predicted) | 4.50 ± 1.00 | [7] |

| InChIKey | QHSUCVJSGHLDIA-UHFFFAOYSA-N | [2][4] |

The Solvent System: Understanding Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments, which allow them to dissolve polar compounds.[8][9][10] Crucially, they lack acidic protons (i.e., they do not have O-H or N-H bonds), which means they are not hydrogen bond donors.[8][10][11] This class of solvents is of particular interest in drug formulation and synthesis for its ability to dissolve a wide range of organic molecules, including those with poor aqueous solubility.

The table below lists key properties of common polar aprotic solvents relevant to this guide.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 189 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | 153 |

| Acetonitrile (ACN) | 37.5 | 3.20 | 82 |

| Acetone | 21.8 | 2.91 | 56.1 |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | 66 |

| N-Methyl-2-pyrrolidone (NMP) | 32.3 | 4.09 | 203 |

Source: Data compiled from multiple sources.[8][9]

Theoretical Considerations: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[11] A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (ethyl 4,6-dihydroxypyridazine-3-carboxylate) and the solvent molecules.

The pyridazine ring itself is a polar heterocycle with a significant dipole moment and hydrogen bond accepting capabilities.[12] The presence of two hydroxyl groups and an ethyl carboxylate moiety in our target molecule introduces both hydrogen bond donating and accepting sites, as well as polar and non-polar regions.

The key interactions governing the solubility of ethyl 4,6-dihydroxypyridazine-3-carboxylate in polar aprotic solvents are:

-

Dipole-Dipole Interactions: The polar pyridazine ring and the carbonyl group of the ester will interact favorably with the large dipole moments of solvents like DMSO and DMF.

-

Hydrogen Bonding: While polar aprotic solvents cannot donate hydrogen bonds, they are often excellent hydrogen bond acceptors. The hydroxyl groups on the pyridazine ring can act as hydrogen bond donors to the oxygen atom in DMSO or the nitrogen atom in acetonitrile.

-

Dispersion Forces: These are present in all interactions and will play a role, particularly involving the ethyl group of the ester.

Given the polar and hydrogen-bonding nature of ethyl 4,6-dihydroxypyridazine-3-carboxylate, it is predicted to exhibit favorable solubility in highly polar aprotic solvents such as DMSO, DMF, and NMP. Its solubility is likely to be lower in less polar aprotic solvents like THF and acetone.

Caption: Key intermolecular forces governing solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

In the absence of published data, experimental determination is paramount. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary insights. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[13][14][15][16]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[16]

Objective: To determine the maximum concentration of ethyl 4,6-dihydroxypyridazine-3-carboxylate that can be dissolved in a given polar aprotic solvent at a specific temperature to reach equilibrium.

Materials:

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate (solid, high purity)

-

Selected polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentration.

-

Analyze these standards by HPLC to generate a calibration curve (peak area vs. concentration).

-

-

Sample Preparation:

-

Add an excess amount of solid ethyl 4,6-dihydroxypyridazine-3-carboxylate to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Record the exact weight of the added solid.

-

Add a known volume or weight of the selected polar aprotic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period. A common starting point is 24-48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation:

-

Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Caption: Thermodynamic solubility (shake-flask) workflow.

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound that is first dissolved in a stock solvent (typically DMSO) and then diluted into the solvent of interest.[13][15][17] It measures the concentration at which the compound precipitates from a supersaturated solution.

Objective: To rapidly assess the apparent solubility of ethyl 4,6-dihydroxypyridazine-3-carboxylate when introduced from a DMSO stock into various polar aprotic solvents.

Protocol (based on nephelometry):

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Add the target polar aprotic solvent to each well to achieve the desired final concentration range.

-

Mix and incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[13][17]

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the solubility of ethyl 4-hydroxypyridazine-3-carboxylate in polar aprotic solvents is currently lacking, this guide provides a robust framework for researchers to address this knowledge gap. Based on its molecular structure, the compound is predicted to have favorable solubility in highly polar aprotic solvents like DMSO and DMF. However, empirical validation is essential.

The detailed protocols for determining both thermodynamic and kinetic solubility provided herein offer a clear path for generating reliable and reproducible data. Such data is invaluable for a range of applications, from optimizing reaction conditions in medicinal chemistry to developing stable and effective drug formulations. As research into pyridazine derivatives continues to grow, a systematic study of their solubility profiles will undoubtedly contribute to the accelerated development of new and improved therapeutics.

References

- Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Journal of Chemical & Engineering Data. (2018). Solubility of Sulfachloropyridazine in Pure and Binary Solvent Mixtures and Investigation of Intermolecular Interactions. American Chemical Society.

- ChEMBL. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- MDPI. (2023).

-

PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

- Scribd. (n.d.). Common Polar Aprotic Solvents List.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.

- Benchchem. (2026).

Sources

- 1. 1935902-04-7|Ethyl 4-hydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [sigmaaldrich.com]

- 3. Ethyl 4,6-dihydroxypyridazine-3-carboxylate - CAS:1352925-63-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1352925-63-3|Ethyl 4,6-dihydroxypyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. hbm4eu.eu [hbm4eu.eu]

- 12. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of Pyridazine Derivatives: A Case Study of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining and analyzing the crystal structure of pyridazine derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for Ethyl 4-hydroxypyridazine-3-carboxylate, this document will utilize the closely related and well-characterized structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate as a detailed case study. The principles and techniques discussed are directly applicable to the structural elucidation of the target molecule and its analogs.

Introduction: The Significance of Pyridazine Scaffolds and the Question of Tautomerism

Pyridazine and its derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules. Their presence in pharmaceuticals and agrochemicals underscores the importance of understanding their three-dimensional structure, which is intrinsically linked to their biological activity. Ethyl 4-hydroxypyridazine-3-carboxylate is a valuable building block in the synthesis of more complex molecules.[1]

A critical aspect of hydroxypyridazines is the phenomenon of tautomerism. The "hydroxy" (enol) form can exist in equilibrium with a "pyridone" (keto) form. While the molecule is often named as the hydroxy tautomer, the solid-state structure, as revealed by X-ray diffraction, frequently corresponds to the more stable pyridone tautomer. This guide will, therefore, focus on the structural analysis of the pyridone form, which is crucial for understanding intermolecular interactions in the crystalline state.

Synthesis and Crystallization: The Pathway to a Single Crystal

The successful determination of a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthetic Strategy

The synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates can be achieved through various synthetic routes. One common approach involves the condensation of an enamine with a β-ketoester. The choice of starting materials and reaction conditions is critical to achieving a good yield and purity of the final product. For instance, some methods employ a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves.[2]

Experimental Protocol: A General Synthetic Approach

-

Reaction Setup: A solution of an appropriate β-ketoester and an enamine is prepared in a high-boiling point solvent such as xylene.

-

Dehydration: Molecular sieves are added to the reaction mixture to remove water, which drives the equilibrium towards the formation of the desired product.

-

Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction.

-

Workup: After cooling, the reaction mixture is filtered to remove the molecular sieves. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 4-oxo-1,4-dihydropyridine-3-carboxylate.

Crystal Growth: The Art of Slow Formation

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice.

Experimental Protocol: Slow Evaporation Method

-

Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent or a mixture of solvents at room temperature or a slightly elevated temperature.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent. This can be achieved by covering the container with parafilm and piercing a few small holes in it.

-

Incubation: The container is left undisturbed in a vibration-free environment.

-

Crystal Harvesting: Colorless, plate-shaped single crystals are typically harvested after several days.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[3]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.[3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. Modern diffractometers use sensitive detectors to record the intensity and position of these diffracted beams.[3]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow of a single-crystal X-ray diffraction experiment.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This involves determining the arrangement of atoms in the unit cell that gives rise to the observed diffraction pattern. The initial model is then refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[1][4]

Crystal Structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate: A Detailed Analysis

The crystal structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate reveals a nearly planar conformation.[5][6] The molecular structure and the arrangement of molecules in the crystal lattice provide valuable insights into the intermolecular forces at play.

Caption: Molecular structure of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

Crystallographic Data

The following table summarizes the key crystallographic data for Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.[6]

| Parameter | Value |

| Chemical formula | C₈H₉NO₃ |

| Molecular weight | 167.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.4973 (2) |

| b (Å) | 11.5323 (5) |

| c (Å) | 11.2908 (5) |

| β (°) | 91.500 (4) |

| Volume (ų) | 845.72 (6) |

| Z | 4 |

| Density (calculated) | 1.313 Mg/m³ |

Molecular Geometry and Intermolecular Interactions

The planarity of the molecule is an important feature, with a small dihedral angle between the 4-oxo-1,4-dihydropyridine ring and the ester group.[5] In the crystal, molecules form one-dimensional chains through bifurcated hydrogen bonds between the NH group and the two carbonyl oxygen atoms (one from the ring and one from the ester group).[5][6] These hydrogen bonds are crucial in stabilizing the crystal packing.

Conclusion: From Structure to Function

The determination of the crystal structure of pyridazine derivatives, exemplified here by the analysis of a close analog, is a fundamental step in understanding their chemical behavior and biological activity. The detailed knowledge of the three-dimensional arrangement of atoms and the nature of intermolecular interactions provides a solid foundation for structure-activity relationship (SAR) studies, aiding in the rational design of new and more effective drug candidates. This technical guide has outlined the key experimental and analytical steps involved in this process, providing a framework for researchers in the field.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, March 23). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Retrieved from [Link]

- Gao, F., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

-

IUCr. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCr Journals. Retrieved from [Link]

-

Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

- Gao, F., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

- Beryozkina, T. V., Boyarskaya, I. A., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745.

- Murashova, E. A., & Yutilov, Y. M. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Gao, F., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. Retrieved from [Link]

Sources

- 1. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 2. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray Structure Refinement [phenix-online.org]

- 5. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emergence of Ethyl 4-hydroxypyridazine-3-carboxylate: A Technical Guide for Chemical and Pharmaceutical Innovators

This in-depth technical guide provides a comprehensive overview of Ethyl 4-hydroxypyridazine-3-carboxylate, a heterocyclic compound of growing interest within the scientific community. Geared towards researchers, medicinal chemists, and professionals in drug development, this document details the compound's discovery, synthesis, and the early investigations that highlight its potential as a valuable scaffold in medicinal chemistry. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding, have made it a cornerstone in the design of a wide array of therapeutic agents. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This versatility has fueled ongoing research into novel pyridazine-based molecules with tailored pharmacological profiles.

Physicochemical Properties of Ethyl 4-hydroxypyridazine-3-carboxylate

Characterizing the physicochemical properties of a novel compound is a critical first step in its evaluation as a potential drug candidate. While comprehensive experimental data for Ethyl 4-hydroxypyridazine-3-carboxylate is not yet widely published, its properties can be estimated based on its structure and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | - |

| Molecular Weight | 184.15 g/mol | [2] |

| CAS Number | 1935902-04-7 | [3] |

| Predicted Density | 1.48±0.1 g/cm³ | [4] |

| Predicted XLogP3 | 0.3 | [4] |

| Predicted pKa | 4.50±1.00 | [1] |

| Physical Form | Solid (predicted) | - |

| Storage Temperature | 2-8°C (recommended for related compounds) |

Note: Some values are predicted and should be confirmed by experimental analysis.

Discovery and Synthesis: A Pathway to a Novel Scaffold

While the definitive discovery of Ethyl 4-hydroxypyridazine-3-carboxylate is not prominently documented in publicly available literature, its synthesis can be confidently approached through methodologies established for structurally similar compounds. A notable and robust strategy for the synthesis of related 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines has been reported, which can be adapted for the preparation of the title compound.

The following synthetic protocol is an adaptation of the Diaza-Wittig reaction approach, a powerful tool for the formation of the pyridazine ring.

Diagram of the Adapted Synthetic Pathway

Caption: Adapted synthetic pathway for Ethyl 4-hydroxypyridazine-3-carboxylate.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from a reported procedure for the synthesis of methyl 6-substituted-4-hydroxypyridazine-3-carboxylates and should be optimized for the synthesis of the ethyl ester.

Step 1: Synthesis of the α-Diazo-β-ketoester Intermediate

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a non-nucleophilic base (e.g., DBU, 1.1 eq).

-

Slowly add a diazo transfer reagent (e.g., p-acetamidobenzenesulfonyl azide, 1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the α-diazo-β-ketoester intermediate.

Step 2: Intramolecular Diaza-Wittig Reaction to Form Ethyl 4-hydroxypyridazine-3-carboxylate

-

To a solution of the α-diazo-β-ketoester intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a phosphine reagent (e.g., tri-n-butylphosphine, 1.2 eq) at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring for the formation of the phosphazine intermediate by TLC.

-

Add an oxidant (e.g., 2-iodoxybenzoic acid (IBX), 1.5 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Upon completion, filter the reaction mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield Ethyl 4-hydroxypyridazine-3-carboxylate.

Experimental Workflow Diagram

Sources

Navigating the Physicochemical Landscape of Ethyl 4-hydroxypyridazine-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract